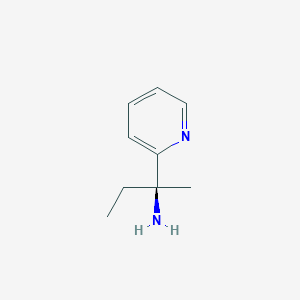

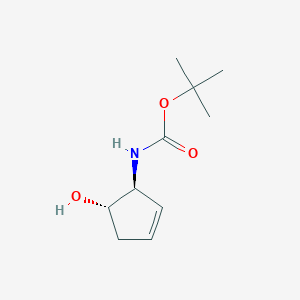

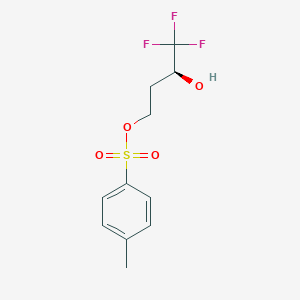

![molecular formula C8H8N2O B066670 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 178268-96-7](/img/structure/B66670.png)

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide

カタログ番号 B066670

CAS番号:

178268-96-7

分子量: 148.16 g/mol

InChIキー: CSGWHYBXYBCNGB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide belongs to the class of pyrrolopyridines, which are significant due to their diverse biological activities and applications in organic synthesis.

Synthesis Analysis

- Synthesis Routes: Several methods have been developed for synthesizing derivatives of 6-Methyl-1H-pyrrolo[2,3-b]pyridine. For instance, Goto et al. (1991) synthesized various 7-substituted derivatives through reactions involving active methylene compounds, aromatics, alcohols, and other nucleophiles (Goto et al., 1991).

Molecular Structure Analysis

- Aromaticity and Structure: Mitsumoto and Nitta (2004) described novel derivatives of pyrrolopyridine, clarifying their aromatic nature and diatropic pi-system through (1)H NMR spectral analysis (Mitsumoto & Nitta, 2004).

Chemical Reactions and Properties

- Chemical Reactivity: Klemm et al. (1985) explored the reactivity of thieno[3,2-b]pyridine N-oxide, a related compound, showing its ability to form various derivatives through reactions like nitration and chlorination (Klemm et al., 1985).

- Biological Evaluation: Liu et al. (2016) studied pyrrolopyridine derivatives as c-Met inhibitors, highlighting their potential in biological applications (Liu et al., 2016).

Physical Properties Analysis

- Spectral Analysis: The spectral properties of pyrrolopyridine derivatives have been extensively studied. Bahgat et al. (2009) analyzed the FT-IR and FT-Raman spectra of related compounds, offering insights into their vibrational characteristics (Bahgat et al., 2009).

Chemical Properties Analysis

- Thermodynamic Properties: Halim and Ibrahim (2022) conducted a detailed study on the thermodynamic properties of a novel pyrrolopyridine derivative, providing insights into its stability and reactivity (Halim & Ibrahim, 2022).

科学的研究の応用

Efficient Synthesis and Medicinal Chemistry Applications

- Synthesis of Azaindole Derivatives : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridines are used as building blocks for synthesizing 4-substituted 7-azaindole derivatives, highlighting their versatility in medicinal chemistry for developing potential therapeutic agents (Figueroa‐Pérez et al., 2006).

- c-Met Inhibitors Development : Novel derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their inhibitory activity against c-Met, a receptor tyrosine kinase implicated in various cancers, demonstrating the compound's potential as a scaffold for anticancer drugs (Liu et al., 2016).

Material Science and Catalysis

- Semiconducting Materials : Research on nitrogen-embedded small molecules derived from pyrrolo[2,3-b]pyridine structures has shown significant potential in the development of semiconducting materials, with applications in electronics and optoelectronics (Zhou et al., 2019).

- Selective Oxidation Catalysis : Mo–V–O crystalline oxides, synthesized from pyridine derivatives, have been investigated for their catalytic performance in the selective oxidation of alcohols, demonstrating the impact of steric effects on catalytic activity (Wang & Ueda, 2008).

Organic Synthesis and Chemical Properties

- Synthesis of Fused Heterocycles : Utilization in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives showcases the compound's role in creating complex heterocyclic structures, important in pharmaceutical research and development (El-Nabi, 2004).

- Advanced Synthesis Techniques : Studies have also focused on novel synthesis methods and the structural characterization of pyrrolo[2,3-b]pyridine derivatives, contributing to the development of new synthetic routes in organic chemistry (Nedolya et al., 2015).

特性

IUPAC Name |

7-hydroxy-6-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-2-3-7-4-5-9-8(7)10(6)11/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWHYBXYBCNGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C2C=CN=C2N1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570510 |

Source

|

| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide | |

CAS RN |

178268-96-7 |

Source

|

| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

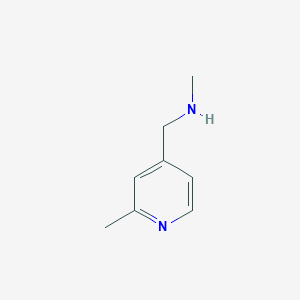

(S)-2-(2-Pyridyl)butan-2-amine

190524-24-4

N-methyl-1-(2-methylpyridin-4-yl)methanamine

165558-79-2

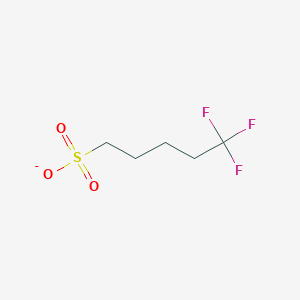

5,5,5-Trifluoropentane-1-sulfonate

164523-19-7

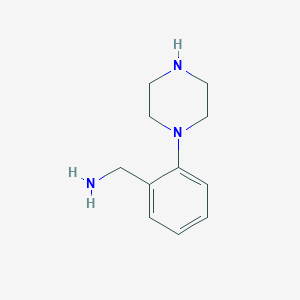

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

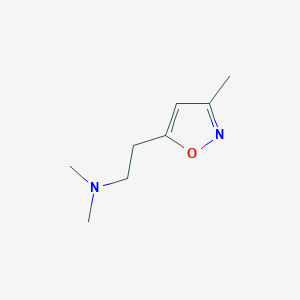

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

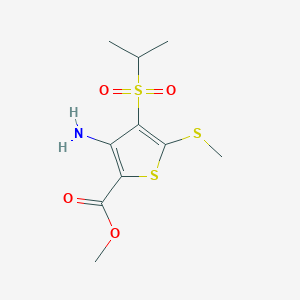

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)

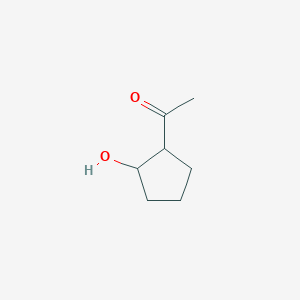

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)